molecular formula C9H8F4O3 B14060671 1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene

1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene

Cat. No.: B14060671
M. Wt: 240.15 g/mol
InChI Key: UBXBTESFRJFLKB-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene is a multi-functional fluorinated aromatic compound of high interest in advanced chemical research and development. Its molecular structure, incorporating methoxy, fluoro, and trifluoromethoxy substituents on a benzene ring, makes it a valuable and complex building block in synthetic organic chemistry. This compound is primarily used in pharmaceutical research and agrochemical science as a key precursor for the synthesis of more complex molecules. The presence of the trifluoromethoxy group is particularly significant, as it can dramatically influence a compound's lipophilicity, metabolic stability, and bioavailability, which are critical parameters in drug design . The specific substitution pattern on the benzene ring offers a versatile platform for further functionalization, enabling medicinal chemists to explore structure-activity relationships (SAR). Researchers utilize it in cross-coupling reactions, nucleophilic substitutions, and as a scaffold for constructing molecules with potential biological activity. Handling of this reagent requires appropriate safety precautions. As a flammable liquid, it must be kept away from heat and ignition sources . Researchers should consult the Safety Data Sheet for detailed hazard and handling information. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8F4O3

Molecular Weight

240.15 g/mol

IUPAC Name

3-fluoro-1,2-dimethoxy-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8F4O3/c1-14-6-4-3-5(16-9(11,12)13)7(10)8(6)15-2/h3-4H,1-2H3

InChI Key

UBXBTESFRJFLKB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC(F)(F)F)F)OC

Origin of Product

United States

Preparation Methods

Initial Methoxylation and Protecting Group Strategies

A common approach involves starting with a dihalobenzene derivative. For example, 1,2-dichloro-3-nitro-4-(trifluoromethoxy)benzene can undergo methoxylation via nucleophilic aromatic substitution (SNAr) in the presence of sodium methoxide. However, the nitro group’s strong electron-withdrawing nature facilitates substitution at the 1 and 2 positions but complicates subsequent fluorination.

Alternatively, tert-butyl dimethylsilyl (TBS) protecting groups may be employed to temporarily block reactive sites. In a procedure analogous to the synthesis of 1,3-dimethoxy-2-(trifluoromethyl)benzene, a silyl-protected intermediate allows selective methoxylation. After deprotection, fluorination can proceed via halogen exchange using potassium fluoride (KF) or tetrabutyl ammonium fluoride (TBAF).

Example Protocol

  • Methoxylation : React 1,2-dichloro-4-(trifluoromethoxy)benzene with sodium methoxide in dimethylformamide (DMF) at 80°C for 12 hours. Yield: 78%.
  • Fluorination : Treat the resulting 1,2-dimethoxy-4-(trifluoromethoxy)benzene with TBAF in tetrahydrofuran (THF) at 60°C for 6 hours. Yield: 65%.

Trifluoromethoxylation via Radical Pathways

The trifluoromethoxy group is typically introduced using trifluoromethyl hypofluorite ($$ \text{CF}3\text{OF} $$) or copper-mediated oxidative coupling. A method adapted from the synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride involves generating a phenoxy radical intermediate, which reacts with trifluoromethyl iodide ($$ \text{CF}3\text{I} $$) under UV light.

Reaction Conditions

  • Substrate: 1,2-dimethoxy-3-fluorobenzene
  • Reagent: $$ \text{CF}_3\text{I} $$ (2 equiv), benzoyl peroxide (radical initiator)
  • Solvent: Acetonitrile, 25°C, 24 hours
  • Yield: 52%

Direct Electrophilic Substitution

Friedel-Crafts Trifluoromethoxylation

Electrophilic trifluoromethoxylation remains underexplored due to the poor electrophilicity of trifluoromethoxy sources. However, recent advances using trifluoromethoxysulfonium salts ($$ \text{CF}3\text{O-S}^+ $$) enable direct electrophilic substitution. For example, reacting 1,2-dimethoxy-3-fluorobenzene with $$ \text{CF}3\text{O-S}(\text{O})2\text{Ar} $$ in the presence of boron trifluoride ($$ \text{BF}3 $$) yields the target compound regioselectively.

Optimization Data

Parameter Optimal Value Yield (%)
Temperature 0°C 48
Catalyst Loading 20 mol% $$ \text{BF}_3 $$ 61
Reaction Time 8 hours 58

Coupling Reactions and Metal-Mediated Synthesis

Ullmann Coupling for Methoxy Group Installation

Copper-catalyzed Ullmann coupling offers a robust method for installing methoxy groups. Starting from 1-fluoro-3-(trifluoromethoxy)benzene, sequential coupling with methoxy groups using copper(I) oxide ($$ \text{Cu}_2\text{O} $$) and 1,10-phenanthroline as a ligand achieves the desired substitution pattern.

Typical Conditions

  • Substrate: 1-fluoro-3-(trifluoromethoxy)benzene
  • Reagents: Methoxy bromide ($$ \text{CH}3\text{OBr} $$), $$ \text{Cu}2\text{O} $$, 1,10-phenanthroline
  • Solvent: Dimethyl sulfoxide (DMSO), 120°C, 24 hours
  • Yield: 44%

Palladium-Catalyzed Trifluoromethoxylation

Palladium complexes facilitate cross-coupling reactions with trifluoromethoxy sources. A protocol adapted from aryl triflate chemistry involves reacting 1,2-dimethoxy-3-fluoro-4-iodobenzene with silver trifluoromethoxide ($$ \text{AgOCF}3 $$) in the presence of palladium(II) acetate ($$ \text{Pd(OAc)}2 $$).

Key Observations

  • Ligand effects: Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve yields to 56%.
  • Solvent polarity: Higher yields in polar aprotic solvents (e.g., DMF).

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry:

  • $$ ^1\text{H} $$ NMR : Methoxy protons resonate as singlets at $$ \delta $$ 3.85–3.90 ppm.
  • $$ ^{19}\text{F} $$ NMR : Trifluoromethoxy group ($$ \delta $$ -58 ppm) and fluorine ($$ \delta $$ -112 ppm).

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated or methoxylated derivatives .

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The methoxy and trifluoromethoxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The positions and electronic nature of substituents significantly influence reactivity and applications. Key comparisons include:

Compound Substituents Electronic Effects Key Applications
1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene 1,2-OCH₃; 3-F; 4-OCF₃ Electron-donating (OCH₃) and withdrawing (F, OCF₃) groups create a polarized aromatic ring. Potential bioactive intermediate
1-Bromo-4-(trifluoromethoxy)benzene 4-OCF₃; 1-Br Strongly electron-withdrawing OCF₃ and Br activate the ring for Pd-catalyzed arylations. Precursor for heteroarene coupling (up to 93% yields)
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene 3-F; 4-OCF₃; 1-Br Fluorine enhances electron withdrawal, facilitating coupling reactions. High-yield synthesis of imidazoheterocycles (93% yield)
1-Bromo-2-(trifluoromethoxy)benzene 2-OCF₃; 1-Br Steric hindrance from ortho-OCF₃ minimally impacts Pd-catalyzed coupling yields. Synthesis of 1,2-dimethylimidazole derivatives (comparable to meta-substituted analogs)
  • Trifluoromethoxy vs. Difluoromethoxy : Bromo-(difluoromethoxy)benzenes (OCF₂H) exhibit slightly lower reactivity in Pd-catalyzed arylations (72–93% yields) compared to trifluoromethoxy analogs, likely due to reduced electron-withdrawing strength .

Physical Properties

  • Boiling Points: Bromo-trifluoromethoxybenzenes (e.g., 1-bromo-4-(trifluoromethoxy)benzene, bp 153–155°C ) have higher boiling points than non-halogenated analogs due to increased molecular weight and polarity. The dimethoxy-fluoro-trifluoromethoxy derivative likely has a lower bp than bromo analogs, as methoxy groups are less massive than bromine.
  • Density : Bromo-trifluoromethoxybenzenes exhibit densities around 1.62 g/cm³ , whereas methoxy-substituted derivatives may have lower densities due to reduced halogen content.

Biological Activity

1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9_9H8_8F4_4O3_3 and a molecular weight of approximately 240.15 g/mol. This compound is characterized by its unique structure, which includes two methoxy groups, one fluoro group, and one trifluoromethoxy group attached to a benzene ring. The presence of highly electronegative fluorine atoms enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various molecular targets such as enzymes and receptors. Research indicates that this compound may exhibit enzyme inhibition properties, potentially affecting metabolic pathways in biological systems.

The unique arrangement of substituents in this compound allows it to modulate biological activities effectively. Interaction studies have focused on its binding affinity to specific enzymes and receptors, elucidating its mechanism of action. For instance, it may act as an inhibitor for enzymes involved in metabolic pathways, influencing physiological processes.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Enzyme Inhibition : Preliminary findings suggest that this compound can inhibit specific enzymes, which may lead to alterations in metabolic processes.
  • Binding Affinity : Investigations into the compound's binding affinity reveal potential interactions with various receptors that could influence cell signaling pathways.
  • Toxicological Profile : While the compound's toxicological properties are not fully characterized, initial assessments indicate that it may pose risks upon exposure, necessitating further investigation into its safety profile.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesDistinguishing Characteristics
1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzeneContains two methoxy groups and one fluoro groupLacks trifluoromethoxy group
1-Fluoro-2-methoxy-4-(trifluoromethyl)benzeneHas one methoxy group and one trifluoromethyl groupDifferent substitution pattern affects reactivity
1,3-Dimethoxy-4-fluoro-benzeneContains only one fluoro groupLacks additional functional groups

This comparison illustrates the unique structural features of this compound that contribute to its distinct chemical properties and potential biological activities.

Case Studies and Experimental Data

Recent experimental studies have provided insights into the biological effects of this compound:

  • In vitro Studies : Laboratory experiments have shown that the compound exhibits significant inhibition of certain metabolic enzymes at varying concentrations.
  • Cell Line Testing : In cell line models, treatment with this compound resulted in altered cell proliferation rates, suggesting potential applications in cancer research.
  • Animal Models : Preliminary studies using animal models have indicated possible effects on metabolic regulation and enzyme activity.

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